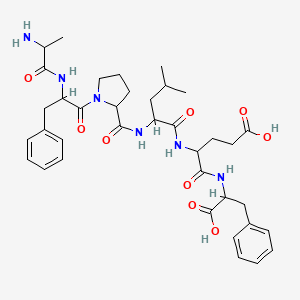

H-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH

Beschreibung

H-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH is a synthetic hybrid peptide composed of six alternating D- and L-configured amino acids: alanine (Ala), phenylalanine (Phe), proline (Pro), leucine (Leu), glutamic acid (Glu), and a terminal phenylalanine. Hybrid peptides, such as this compound, are often designed to mimic natural peptide motifs while enhancing metabolic stability and bioavailability through non-natural stereochemistry .

According to established criteria, compounds with a DL index ≥0.18 and oral bioavailability (OB) ≥30% are prioritized as drug-like molecules .

Eigenschaften

Molekularformel |

C37H50N6O9 |

|---|---|

Molekulargewicht |

722.8 g/mol |

IUPAC-Name |

4-[[2-[[1-[2-(2-aminopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-[(1-carboxy-2-phenylethyl)amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C37H50N6O9/c1-22(2)19-27(34(48)39-26(16-17-31(44)45)33(47)42-29(37(51)52)21-25-13-8-5-9-14-25)40-35(49)30-15-10-18-43(30)36(50)28(41-32(46)23(3)38)20-24-11-6-4-7-12-24/h4-9,11-14,22-23,26-30H,10,15-21,38H2,1-3H3,(H,39,48)(H,40,49)(H,41,46)(H,42,47)(H,44,45)(H,51,52) |

InChI-Schlüssel |

FUSHTHSTTRFCPC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid, DL-alanine, is attached to the resin through its carboxyl group.

Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.

Coupling: The next amino acid, DL-phenylalanine, is activated and coupled to the deprotected amino group of the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (DL-proline, DL-leucine, DL-glutamic acid, and DL-phenylalanine) until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of H-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing the risk of human error.

Analyse Chemischer Reaktionen

Arten von Reaktionen

H-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH: kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Das Peptid kann oxidiert werden, insbesondere an den Seitenketten von Aminosäuren wie DL-Phenylalanin und DL-Glutaminsäure.

Reduktion: Reduktionsreaktionen können auf Disulfidbrücken abzielen, falls diese in der Peptidstruktur vorhanden sind.

Substitution: Aminosäurereste im Peptid können durch andere Aminosäuren substituiert werden, um seine Eigenschaften zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat können unter milden Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) werden häufig verwendet.

Substitution: Die Aminosäurensubstitution kann mit Standard-SPPS-Techniken mit den gewünschten Aminosäurederivaten erzielt werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von Sulfoxiden oder Sulfonsäuren führen, während die Reduktion zur Spaltung von Disulfidbrücken führen kann.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₈H₃₃N₇O₆

- Molecular Weight : 421.5 g/mol

The compound consists of a sequence of amino acids that include alanine (Ala), phenylalanine (Phe), proline (Pro), leucine (Leu), glutamic acid (Glu), and others. Its structure allows it to interact with various biological systems, making it a candidate for therapeutic applications.

Neuropharmacology

Research indicates that peptides similar to H-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH can influence cognitive functions and may serve as biomarkers for neurodegenerative diseases. A study highlighted the role of D-amino acids in cognitive function, suggesting that compounds containing these amino acids could be used to predict cognitive decline in patients at risk for dementia .

| Study | Findings | Implications |

|---|---|---|

| Cognitive Function Marker Development | D-amino acid proportions correlated with cognitive scores | Potential use in early diagnosis of dementia |

Gastrointestinal Therapeutics

Peptides like H-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH are being explored for their stability in gastrointestinal environments. Modifications to such peptides can enhance their resistance to enzymatic degradation, making them suitable candidates for oral therapeutics targeting gastrointestinal disorders such as inflammatory bowel disease (IBD) .

| Peptide Variant | Stability | Therapeutic Use |

|---|---|---|

| Dolcanatide | Half-life > 24h in simulated gastric fluid | Treatment of IBD |

Biochemical Research

The ability to synthesize and analyze peptides like H-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH has significant implications in biochemical research. Techniques such as high-performance liquid chromatography (HPLC) have been employed to separate and characterize amino acid derivatives, facilitating the study of their properties and interactions .

| Technique | Application | Outcome |

|---|---|---|

| HPLC | Amino Acid Analysis | Successful separation of D- and L-isomers |

Case Study 1: Cognitive Decline Prediction

A clinical study assessed the relationship between blood levels of D-amino acids and cognitive function in older adults. The findings suggested that specific ratios of D-proline and D-serine were significantly associated with lower Mini-Mental State Examination (MMSE) scores, indicating potential use as a biomarker for cognitive decline .

Case Study 2: Gastrointestinal Stability

In a comparative analysis, the gastrointestinal stability of various peptide therapeutics was evaluated. The study demonstrated that the incorporation of D-amino acids into peptide sequences significantly improved their stability against enzymatic degradation, suggesting enhanced efficacy for oral delivery systems targeting gastrointestinal conditions .

Wirkmechanismus

The mechanism of action of H-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH depends on its specific application. In general, peptides exert their effects by interacting with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways and processes, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Limitations

- Target Compound : Predicted to exhibit drug-like properties but requires validation via assays (e.g., plasma stability, cytotoxicity).

Notes

Structural Trade-offs : Shorter peptides (e.g., the target compound) may sacrifice target affinity for improved bioavailability.

Data Gaps : Explicit DL/OB values for hybrid peptides are often unpublished, necessitating computational modeling (e.g., PreDL algorithms) for preliminary assessments .

Biologische Aktivität

H-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH, commonly referred to as a synthetic peptide, is composed of a sequence of both D- and L-amino acids. This structural complexity allows it to interact with various biological systems, potentially influencing numerous physiological processes. Understanding its biological activity is crucial for its application in research and therapeutic contexts.

Chemical Structure and Properties

This peptide consists of the following amino acids:

- Alanine (Ala)

- Phenylalanine (Phe)

- Proline (Pro)

- Leucine (Leu)

- Glutamic Acid (Glu)

The presence of both D- and L-isomers may enhance the stability and bioactivity of the peptide compared to simpler peptides. The molecular weight and specific sequence contribute to its unique interactions within biological systems.

The biological activity of H-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH is primarily mediated through its interaction with various receptors and enzymes. It can modulate their activity by:

- Binding to active sites on proteins.

- Altering protein conformation.

- Acting as an agonist or antagonist depending on the target receptor.

These interactions can influence signaling pathways related to pain modulation, metabolic processes, and immune responses.

Biological Activities

Research has identified several key biological activities associated with this peptide:

- Antioxidant Activity :

- Anti-inflammatory Effects :

- Neuroprotective Properties :

- Metabolic Regulation :

Case Studies

Several studies have explored the biological activity of peptides similar to H-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH:

- Case Study 1 : A study involving diabetic patients showed that supplementation with specific amino acids, including Leu and Glu, improved glycemic control and reduced markers of inflammation over a 12-month period .

- Case Study 2 : In vitro experiments demonstrated that a peptide analog exhibited significant neuroprotective effects against oxidative stress-induced neuronal cell death, supporting its potential use in treating neurodegenerative disorders .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1. Comparison of Analytical Techniques for Peptide Characterization

| Technique | Parameter Measured | Advantages | Limitations |

|---|---|---|---|

| HPLC | Purity | High resolution, scalable | Requires optimization of gradients |

| MALDI-TOF MS | Molecular weight | High sensitivity | Limited resolution for isomers |

| 2D NMR | Stereochemistry | Direct structural insights | Low yield for insoluble peptides |

Q. Table 2. Safety Protocols Based on GHS Classification

| Hazard Class | Precautionary Measures | Reference Standard |

|---|---|---|

| Skin irritation (H315) | Nitrile gloves, immediate washing | OSHA 29 CFR 1910 |

| Eye irritation (H319) | Safety goggles, emergency eye wash stations | GHS Section 7 |

| Respiratory (H335) | Fume hood, N95 respirator | NIOSH Guidelines |

Data Contradiction Analysis Framework

Hypothesis Testing : Replicate conflicting studies using identical protocols (e.g., χDL for synthesis consistency) .

Environmental Controls : Document temperature, humidity, and solvent batches to identify confounding variables.

Peer Review : Collaborate with independent labs to validate findings, leveraging open-source automation frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.